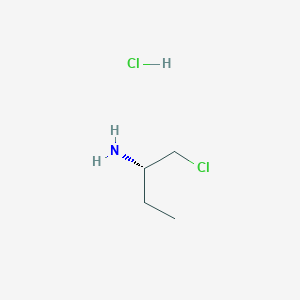
2-Amino-3-(2,6-dichloropyridin-3-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(2,6-dichloropyridin-3-yl)propanoic acid is a chemical compound with the molecular formula C8H8Cl2N2O2 It is a derivative of propanoic acid, featuring an amino group and a dichloropyridinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2,6-dichloropyridin-3-yl)propanoic acid typically involves the reaction of 2,6-dichloropyridine with an appropriate amino acid derivative. One common method involves the use of a palladium-catalyzed coupling reaction, where 2,6-dichloropyridine is reacted with an amino acid ester in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency of the final product.
化学反应分析
Types of Reactions
2-Amino-3-(2,6-dichloropyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The dichloropyridinyl group can be reduced to form mono-chlorinated or dechlorinated derivatives.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups, such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the dichloropyridinyl group may yield partially or fully dechlorinated products.
科学研究应用
2-Amino-3-(2,6-dichloropyridin-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to certain biological molecules.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-Amino-3-(2,6-dichloropyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
- 2-Amino-3-(2,6-dichloropyridin-4-yl)propanoic acid
- 2-Amino-3-(2,6-dichloropyridin-5-yl)propanoic acid
- 2-Amino-3-(2,6-dichloropyridin-6-yl)propanoic acid
Uniqueness
2-Amino-3-(2,6-dichloropyridin-3-yl)propanoic acid is unique due to the specific positioning of the dichloropyridinyl group, which can influence its chemical reactivity and biological activity. This positioning can affect the compound’s binding affinity to molecular targets and its overall stability, making it distinct from other similar compounds.
属性
分子式 |
C8H8Cl2N2O2 |
|---|---|
分子量 |
235.06 g/mol |
IUPAC 名称 |
2-amino-3-(2,6-dichloropyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C8H8Cl2N2O2/c9-6-2-1-4(7(10)12-6)3-5(11)8(13)14/h1-2,5H,3,11H2,(H,13,14) |
InChI 键 |
UNKGNUUNKARERE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1CC(C(=O)O)N)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(1H-1,2,3-benzotriazol-1-yl)ethan-1-one hydrochloride](/img/structure/B13556901.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol](/img/structure/B13556908.png)



![2-(bromomethyl)-octahydrocyclopenta[b]pyran, Mixture of diastereomers](/img/structure/B13556928.png)
![2-[(1R)-1-Amino-2-hydroxyethyl]-6-fluorophenol](/img/structure/B13556942.png)
![rac-(5aR,8aS)-2H,5H,5aH,6H,7H,8H,8aH-oxepino[2,3-c]pyrrolehydrochloride](/img/structure/B13556949.png)
![ethyl 1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylate](/img/structure/B13556951.png)
![5-(4-{[2-(Trifluoromethyl)phenyl]methoxy}phenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one](/img/structure/B13556952.png)

![2-Chloro-5-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13556962.png)
![3-Methyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea hydrochloride](/img/structure/B13556982.png)
